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3-Buten-1-ol, 4-phenyl-

Cat. No.: B11718524
CAS No.: 770-36-5
M. Wt: 148.20 g/mol
InChI Key: IAHCIRBKFCOPEE-XBXARRHUSA-N
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Description

Significance and Scope of Homoallylic Alcohol Research

Homoallylic alcohols are crucial building blocks in organic synthesis, valued for their utility in constructing complex molecules like polyketide natural products. rsc.org Their importance is underscored by extensive research into methods for their efficient and enantiomerically pure synthesis. nih.govcdnsciencepub.com The development of catalytic asymmetric methods to produce these alcohols is a key area of investigation, as different enantiomers of a chiral molecule can exhibit varied biological activities. acs.org The synthesis of homoallylic alcohols can be achieved through various protocols, including acid-catalyzed reactions of aldehydes with allyltributylstannane (B1265786) and multicomponent approaches. rsc.orgcdnsciencepub.com

Nomenclature and Stereochemical Considerations of 3-Buten-1-ol (B139374), 4-phenyl-

The precise naming and three-dimensional structure of 3-Buten-1-ol, 4-phenyl- are fundamental to understanding its chemistry.

IUPAC Naming and Common Synonyms

The systematic IUPAC name for this compound is 4-phenyl-3-buten-1-ol . guidechem.comlookchem.com It is also known by several synonyms, including 1-Phenyl-1-buten-4-ol and simply phenylbutenol . lookchem.com The CAS registry number for the general structure is 937-58-6. guidechem.comlookchem.com

Chiral Center and Enantiomeric Forms of 3-Buten-1-ol, 4-phenyl-

Depending on the position of the double bond and the hydroxyl group, phenylbutenol derivatives can possess a chiral center. For the related isomer, 1-phenyl-3-buten-1-ol (B1198909), the carbon atom bonded to the hydroxyl group is a stereogenic center, leading to the existence of two enantiomers (R and S). chemicalbook.comcymitquimica.com The ability to selectively synthesize one enantiomer over the other is a significant goal in asymmetric synthesis. acs.org

Geometric Isomerism of the Alkene Moiety (E/Z configurations of 3-Buten-1-ol, 4-phenyl-)

The double bond in the butenyl chain of 3-Buten-1-ol, 4-phenyl- allows for geometric isomerism, resulting in (E) and (Z) configurations. The (E)-isomer, often referred to as trans-4-phenyl-3-buten-1-ol, is a common subject of study. chemspider.com The specific geometry of the double bond can influence the compound's reactivity and physical properties. For instance, the related compound (E)-4-phenyl-3-buten-2-one is a known precursor in the synthesis of the corresponding alcohol. orgsyn.orgorgsyn.org

Historical Context and Evolution of Research on Phenylbutenol Derivatives

Research into phenylbutenol derivatives has evolved, driven by their utility in organic synthesis. Early methods may have focused on racemic preparations, while modern research increasingly emphasizes catalytic and asymmetric approaches to control stereochemistry. e-bookshelf.de The development of new catalysts and synthetic methodologies continues to expand the applications of these compounds. For example, the use of iridium catalysts in the isomerization of allylic alcohols like 4-phenyl-3-buten-2-ol (B3023580) highlights advanced synthetic strategies. orgsyn.org

Overview of Research Areas: From Synthesis to Mechanistic Studies

Current research on 3-Buten-1-ol, 4-phenyl- and its isomers encompasses a broad range of topics. Synthetic research focuses on developing efficient and stereoselective methods for its preparation. rsc.orgnih.gov This includes the use of various catalysts and starting materials. Mechanistic studies aim to understand the pathways of reactions involving this compound, such as its isomerization or its role in catalytic cycles. nih.govresearchgate.net For instance, crossover experiments have been used to investigate the potential for racemization of intermediates in reactions involving trans-4-phenyl-3-buten-1-ol. nih.gov

Chemical Compound Data

Compound Name Synonyms CAS Number Molecular Formula
3-Buten-1-ol, 4-phenyl-4-Phenyl-3-buten-1-ol, 1-Phenyl-1-buten-4-ol937-58-6C₁₀H₁₂O
(E)-4-Phenyl-3-buten-1-oltrans-4-Phenyl-3-buten-1-ol770-36-5C₁₀H₁₂O
1-Phenyl-3-buten-1-ol4-Phenyl-1-buten-4-ol936-58-3C₁₀H₁₂O
(E)-4-Phenyl-3-buten-2-oneBenzalacetone, Benzylideneacetone1896-62-4C₁₀H₁₀O
4-Phenyl-3-buten-2-olMethyl styryl carbinol17488-65-2C₁₀H₁₂O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B11718524 3-Buten-1-ol, 4-phenyl- CAS No. 770-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

770-36-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(E)-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2/b8-4+

InChI Key

IAHCIRBKFCOPEE-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCO

Canonical SMILES

C1=CC=C(C=C1)C=CCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Buten 1 Ol, 4 Phenyl

Transition Metal-Catalyzed Allylation Strategies

Transition metal catalysis stands as a cornerstone for the synthesis of 3-Buten-1-ol (B139374), 4-phenyl-. Various metals, including indium and nickel, have been successfully utilized to facilitate the crucial carbon-carbon bond formation between an allyl source and an aldehyde.

Indium-Mediated Allylation of Benzaldehyde (B42025) Derivatives

Indium-mediated allylation has emerged as a powerful tool for the synthesis of homoallylic alcohols. oup.commdpi.com This method often involves the reaction of an allyl halide with a carbonyl compound in the presence of indium metal or its salts. oup.comrsc.org The reaction can be performed in a variety of solvents, including aqueous media and ionic liquids, highlighting its versatility. mdpi.com

The development of catalytic systems has been a key focus in indium-mediated allylations to reduce the amount of indium required. oup.comresearchgate.net A plausible mechanism involves the in-situ reduction of In(III) to In(0) by a co-reductant like aluminum or zinc. oup.com The active allylindium species is then regenerated, allowing the catalytic cycle to continue.

The choice of ligands and additives can significantly influence the outcome of the reaction. For instance, in certain ionic liquids, the addition of salts like lithium chloride (LiCl) is crucial for the successful conversion to the desired product. mdpi.com Chiral ligands, such as PYBOX and cinchonidine, have been employed to induce enantioselectivity in the allylation of benzaldehyde, leading to the formation of chiral homoallylic alcohols with moderate to high enantiomeric excess. mdpi.comacs.org The effectiveness of these chiral indium(III) catalysts remains an active area of research. acs.orgcore.ac.uk

Optimizing reaction conditions is paramount for achieving high yields of 3-Buten-1-ol, 4-phenyl-. Factors such as the choice of solvent, temperature, and the nature of the allylating agent play a crucial role. For example, the indium-catalyzed allylation of benzaldehyde with allyl bromide in a THF-water mixture at room temperature can afford the product in high yields. oup.com The use of indium nanoparticles has been shown to provide nearly quantitative yields of 1-phenylbut-3-en-1-ol. conicet.gov.ar

Mechanochemical methods, such as ball milling, have also been explored, offering a solvent-free and efficient alternative for the indium-mediated allylation of carbonyl compounds. rsc.org The reaction time can be significantly reduced using this technique.

Table 1: Indium-Mediated Synthesis of 1-Phenyl-3-buten-1-ol (B1198909)

Allylating Agent Indium Source Co-reductant/Additive Solvent Temperature (°C) Time (h) Yield (%) Citation
Allyl bromide InCl₃ Aluminum THF/H₂O Room Temp 50 88 oup.com
Allyl bromide Indium powder - [bmim][BF₄] Room Temp 5 Good mdpi.com
Allyl bromide Indium powder Water Neat (Ball Milling) Room Temp 0.08 95.4 rsc.org

Nickel-Catalyzed Allylation Approaches

Nickel complexes have proven to be effective catalysts for the allylation of aldehydes, offering an alternative to indium-based systems. smolecule.com These reactions often involve the use of a nickel(0) precursor, which is active in the catalytic cycle.

Tetrakis(triphenylphosphine)nickel(0), Ni(PPh₃)₄, is a commonly used nickel(0) catalyst for various coupling reactions, including allylation. scbt.comacs.orgresearchgate.net In the synthesis of 3-Buten-1-ol, 4-phenyl-, Ni(PPh₃)₄ can catalyze the reaction between allyl acetate (B1210297) and benzaldehyde. smolecule.com The nickel catalyst facilitates the nucleophilic addition of the allyl group to the carbonyl carbon of benzaldehyde. The mechanism likely involves the oxidative addition of the allyl substrate to the Ni(0) center, followed by transmetalation (if another metal is present) or direct reaction with the aldehyde and subsequent reductive elimination to yield the product and regenerate the Ni(0) catalyst.

Nickel-catalyzed allylation reactions generally exhibit a broad substrate scope, accommodating various substituted benzaldehydes and different allylating agents. nih.govnsf.gov However, the efficiency and selectivity of these processes can be influenced by the nature of the substrates and the specific nickel catalyst and ligands employed.

Limitations can arise from side reactions, such as β-hydride elimination, which can lead to the formation of undesired byproducts. nsf.gov The choice of ligands is critical in controlling the regioselectivity and suppressing these unwanted pathways. nih.gov Furthermore, the sensitivity of some nickel catalysts to air and moisture can necessitate the use of inert atmosphere techniques. While nickel catalysis offers a powerful synthetic tool, challenges related to catalyst stability, cost, and the potential for competing reaction pathways need to be considered. researchgate.net

Table 2: Nickel-Catalyzed Synthesis of 1-Phenyl-3-buten-1-ol

Allylating Agent Nickel Catalyst Co-catalyst/Additive Solvent Temperature (°C) Time (h) Yield (%) Citation

Organometallic Reagent-Based Syntheses

Organometallic reagents are fundamental in the formation of carbon-carbon bonds, providing a direct route to homoallylic alcohols like 3-Buten-1-ol, 4-phenyl-.

Grignard Additions to Carbonyl Compounds (Relevant for analogs)

The Grignard reaction is a cornerstone for creating carbon-carbon bonds. aroonchande.com The addition of an allylmagnesium Grignard reagent to an aldehyde or ketone is a classic method for synthesizing homoallylic alcohols. nih.govmasterorganicchemistry.com For instance, the reaction of allylmagnesium bromide with an appropriate carbonyl compound can yield analogs of 3-Buten-1-ol, 4-phenyl-. nih.govcam.ac.uk The Barbier-Grignard reaction, where the allyl halide, carbonyl compound, and magnesium are mixed, offers a convenient one-pot synthesis of homoallylic alcohols with good to excellent yields. researchgate.netacs.org

The reactivity of Grignard reagents extends to esters, which, in the presence of excess reagent, can be converted to tertiary alcohols. aroonchande.commasterorganicchemistry.com However, the two functional groups in molecules like ethyl acetoacetate (B1235776) (an ester and a ketone) can be selectively made to react by using protecting groups. aroonchande.com

It is important to note that the stereochemical outcome of Grignard additions, particularly with allylmagnesium reagents, can be complex and may not always follow predictable models like the Felkin-Anh or chelation-control models. nih.gov In some cases, allylmagnesium reagents exhibit low stereoselectivity or even opposite stereoselectivity compared to other Grignard reagents. nih.gov

Allyl Stannane Chemistry and Lewis Acid Catalysis (e.g., BF₃·OEt₂)

Allyl stannanes, in conjunction with Lewis acids, provide a powerful method for the synthesis of homoallylic alcohols. Allyltributylstannane (B1265786), when reacted with an aldehyde in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), yields the corresponding homoallylic alcohol. bham.ac.ukacs.org This reaction typically proceeds through an open transition state. bham.ac.uk

The role of the Lewis acid is to activate the carbonyl group of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the allyl stannane. bham.ac.ukresearchgate.net The reaction is considered a stepwise process involving an extremely short-lived intermediate. bham.ac.uk The choice of Lewis acid can significantly influence the reaction mechanism and stereoselectivity. bham.ac.ukacs.org For example, the BF₃·OEt₂-mediated reaction of crotyltrialkyltins with aldehydes has been shown to produce syn-homoallylic alcohols with high stereoselectivity. acs.org

It's noteworthy that some Lewis acids, such as SnCl₄, can react with allyltributylstannane to form a new allylmetal species, allyltrichlorostannane, which can alter the reaction pathway. bham.ac.uk However, BF₃·OEt₂ does not react with allyltributylstannane in this manner. bham.ac.uk

Stereoselective Synthesis of 3-Buten-1-ol, 4-phenyl- and its Enantiomers

The development of stereoselective methods allows for the synthesis of specific enantiomers of chiral molecules like 3-Buten-1-ol, 4-phenyl-, which is crucial for applications in pharmaceuticals and materials science.

Chiral Lewis Acid Catalysis for Enantioselective Allylation

Chiral Lewis acids are instrumental in catalyzing enantioselective allylations. By creating a chiral environment around the reactants, these catalysts can direct the reaction to favor the formation of one enantiomer over the other.

The asymmetric Sakurai reaction, which involves the allylation of electrophiles like aldehydes with allylsilanes, can be rendered enantioselective by using chiral Lewis acid catalysts. wikipedia.org Among these, BINOL (1,1'-bi-2-naphthol)-derived titanium complexes have emerged as highly effective catalysts. bham.ac.uknih.gov These catalysts are typically generated in situ from a BINOL ligand and a titanium source, such as titanium tetraisopropoxide (Ti(OiPr)₄). nih.govtandfonline.com

The reaction of an aldehyde, such as benzaldehyde, with an allylating agent in the presence of a BINOL-titanium catalyst can produce the corresponding homoallylic alcohol with high enantiomeric excess (ee). bham.ac.ukrsc.org The structure of the BINOL ligand and the titanium complex play a crucial role in determining the stereochemical outcome of the reaction. nih.govacs.org Studies have shown that the active catalyst is likely a bimetallic species. rsc.org

Significant research has been directed towards optimizing these catalytic systems to achieve the highest possible enantiomeric excess. Factors such as the structure of the BINOL ligand, the titanium-to-BINOL ratio, the solvent, and the presence of additives can all influence the efficiency and selectivity of the reaction. nih.govcmu.edu

For instance, modifying the BINOL ligand, such as by introducing bulky substituents at the 3 and 3' positions, can enhance the catalytic activity and enantioselectivity. researchgate.netacs.org The use of H₈-BINOL, a partially hydrogenated derivative of BINOL, has also been shown to be a highly efficient ligand in titanium-catalyzed asymmetric additions to aldehydes, often providing excellent yields and high enantioselectivities. nih.gov The ratio of titanium to BINOL is another critical parameter, with studies showing that a 1:2 ratio of Ti:BINOL can significantly improve enantioselectivity in some cases. nih.gov

The choice of solvent is also crucial, with halogenated solvents like dichloromethane (B109758) often providing superior results in terms of both yield and enantioselectivity compared to other solvents like THF or toluene. tandfonline.com Furthermore, additives such as isopropanol (B130326) can have a notable impact on the reaction's outcome. nih.gov Through careful optimization of these parameters, enantiomeric excesses exceeding 90% have been achieved in the asymmetric allylation of aldehydes using BINOL-titanium catalytic systems. bham.ac.ukresearchgate.net

Organocatalytic Approaches to Asymmetric Synthesis

The asymmetric synthesis of chiral homoallylic alcohols, including 4-phenyl-3-buten-1-ol, has been significantly advanced by the field of organocatalysis. This metal-free approach offers a powerful alternative to traditional metal-based catalysts. The core strategy involves the reaction of an aldehyde, such as benzaldehyde, with an allylating agent in the presence of a chiral small-molecule catalyst.

Chiral N-oxides, particularly those derived from amino acids or established chiral backbones like bipyridine and tetrahydroisoquinoline, have emerged as effective organocatalysts. encyclopedia.pubacs.org These catalysts activate allyltrichlorosilanes, facilitating their addition to aldehydes with high enantioselectivity. For instance, N-oxide catalysts have been used in the allylation of benzaldehyde, yielding the corresponding chiral homoallylic alcohol with good yields and high enantiomeric excess (ee). encyclopedia.pub The reaction's efficiency is influenced by the catalyst's structure, with specific substituents on the catalyst framework tuning the stereochemical outcome. encyclopedia.pubacs.org

Similarly, chiral phosphoric acids (CPAs), such as TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate), have been successfully employed to catalyze the asymmetric allylation of ketones and aldehydes. nih.gov These Brønsted acids can promote the reaction between an allylating reagent and a carbonyl compound, inducing high levels of stereocontrol. nih.govusf.edu

Catalyst/Method Allylating Agent Substrate Yield (%) Enantiomeric Excess (ee %)
Tetrahydroisoquinoline N-oxide Allyltrichlorosilane Benzaldehyde 85 88 (R)
Bis(tetrahydroisoquinoline) N-oxide Allyltrichlorosilane Benzaldehyde 95 84 (S)
Chiral Phosphoric Acid (TRIP) Allyl Bromide/Zinc Benzaldehyde >99 Racemic
Chiral Phosphoric Acid (TRIP) Benzhydryl Acrylate/Zinc Acetophenone >99 89

This table summarizes representative results from organocatalytic asymmetric allylations to produce chiral homoallylic alcohols, demonstrating the viability of these methods for synthesizing chiral 4-phenyl-3-buten-1-ol. Data sourced from encyclopedia.pubnih.gov.

Diastereoselective Control in Related Phenylbutenol Syntheses

When syntheses generate molecules with multiple stereocenters, controlling the diastereoselectivity becomes crucial. For phenylbutenol derivatives, palladium-catalyzed three-component reactions offer a versatile platform for achieving high levels of diastereocontrol. These reactions typically involve the coupling of an aryl or vinyl halide, an allene, and an aldehyde to construct the homoallylic alcohol framework.

The choice of ligands, solvents, and other reaction parameters can steer the reaction towards a specific diastereomer (e.g., syn or anti). For example, palladium-catalyzed reactions of 3-(pinacolatoboryl)allyl benzoates with aldehydes and aryl stannanes can be tuned to produce either (Z)- or (E)-homoallylic alcohols with good to high stereocontrol by modifying the reaction conditions. This catalyst-controlled strategy provides access to different diastereomers from the same set of starting materials, highlighting the sophisticated level of control achievable in modern organic synthesis.

Reaction Type Key Reagents Outcome Diastereomeric Ratio (dr)
Brønsted Acid Catalysis Allylboronate (B11), Benzaldehyde β-methoxy homoallylic alcohol >20:1
Pd-Catalyzed Three-Component Coupling 3-(pinacolatoboryl)allyl benzoate, Aldehyde, Aryl stannane (Z)- or (E)-Homoallylic Alcohols Good to High Stereocontrol

This table illustrates methods for achieving diastereoselective control in the synthesis of substituted phenylbutenols. Data sourced from usf.edu.

Alternative Preparative Routes and Novel Transformations to 3-Buten-1-ol, 4-phenyl-

Beyond asymmetric synthesis, several other methodologies provide effective access to 4-phenyl-3-buten-1-ol through different chemical transformations.

Reactions of Benzaldehyde with Halogenated Propenes

A direct and classical approach to 4-phenyl-3-buten-1-ol is the Barbier-type reaction, which involves the coupling of benzaldehyde with an allyl halide, such as allyl bromide. This organometallic reaction can be mediated by various metals, including zinc or indium. oup.comchegg.comarkat-usa.org The reaction is typically performed as a one-pot synthesis where the metal is added to a mixture of the aldehyde and the allyl halide. chegg.com For instance, reacting benzaldehyde with allyl bromide in the presence of zinc powder and a saturated aqueous solution of ammonium (B1175870) chloride provides a greener alternative to traditional Grignard reactions, proceeding in an aqueous medium to yield the desired product. chegg.com Catalytic amounts of indium(III) chloride with a stoichiometric amount of aluminum metal have also proven effective, affording high yields of 1-phenyl-3-buten-1-ol. oup.com

Metal Mediator Key Reagents Solvent/Conditions Yield (%)
Zinc (Zn) Benzaldehyde, Allyl Bromide, NH₄Cl THF/H₂O, vigorous stirring ---
Indium (In) / Aluminum (Al) Benzaldehyde, Allyl Bromide, InCl₃ (cat.) THF/H₂O, rt, 50 h 88
Indium (In) / Aluminum (Al) Benzaldehyde, Allyl Bromide, In (cat.) DMF, 40-50 °C 80

This table summarizes various Barbier-type reactions for the synthesis of 1-phenyl-3-buten-1-ol from benzaldehyde and allyl bromide. Data sourced from oup.comchegg.comarkat-usa.org.

Functional Group Interconversions on Related Phenylbutenols (e.g., reduction of 4-phenyl-3-buten-2-one)

An alternative route to 4-phenyl-3-buten-1-ol involves the functional group interconversion of a related precursor, most commonly the 1,2-reduction of the α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone). This method selectively reduces the carbonyl group to a hydroxyl group while preserving the carbon-carbon double bond.

Various reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). A more robust system using zinc borohydride supported on charcoal (Zn(BH₄)₂/C) has been shown to be highly effective for the regioselective 1,2-reduction of conjugated enones, converting benzalacetone to 4-phenyl-3-buten-2-ol (B3023580) in high yield. redalyc.org Electrochemical methods have also been explored, where the reduction of benzalacetone can lead to a mixture of products, including the desired allylic alcohol and the fully saturated ketone and alcohol. researchgate.net

Reduction Method Reducing Agent/System Substrate Product Yield (%)
Chemical Reduction Zn(BH₄)₂/Charcoal 4-phenyl-3-buten-2-one 4-phenyl-3-buten-2-ol 95
Chemical Reduction Sodium Borohydride (NaBH₄) (E)-4-phenylbut-3-en-2-one Racemic 4-phenylbut-3-en-2-ol ---
Electrocatalytic Reduction --- Benzylideneacetone 4-phenylbuten-3-ol-2 7.2

This table presents different methods for the reduction of 4-phenyl-3-buten-2-one to the corresponding allylic alcohol. Data sourced from redalyc.orgresearchgate.net. Note: The product nomenclature varies slightly between sources but refers to the same core structure.

Palladium-Catalyzed Rearrangements and Hydration Strategies (from epoxy-butenes for basic buten-1-ol)

Palladium catalysis offers powerful and versatile strategies for synthesizing allylic alcohols. One notable approach involves the palladium(0)-catalyzed ring-opening of vinyl epoxides. iyte.edu.tracs.org For the synthesis of the basic 3-buten-1-ol structure, 3,4-epoxy-1-butene can be treated with formic acid in the presence of a homogeneous palladium(0) catalyst system, typically involving a phosphine (B1218219) ligand and a trialkylamine in a solvent like tetrahydrofuran. utoronto.ca This process proceeds via a π-allylpalladium intermediate and results in the formation of the allylic alcohol.

While many examples focus on the parent butenol (B1619263), these palladium-catalyzed substitution reactions are applicable to more complex substrates, including those that would yield phenyl-substituted derivatives. iyte.edu.tr The palladium-catalyzed ring-opening of vinyl epoxides with various nucleophiles is a well-established method for generating functionalized allylic alcohols with high regio- and stereoselectivity. iyte.edu.trmdpi.com

Substrate Catalyst System Reagents Product
3,4-Epoxy-1-butene Pd(0) compound, Tertiary Phosphine, Trialkylamine Formic Acid 3-Buten-1-ol
Vinyl Epoxides Pd(0)-AsPh₃ Organoborons Arylated Allyl Alcohols

This table outlines the key components of palladium-catalyzed strategies for synthesizing allylic alcohols from vinyl epoxides. Data sourced from iyte.edu.trutoronto.ca.

Chemical Reactivity and Mechanistic Investigations of 3 Buten 1 Ol, 4 Phenyl

Transformations of the Allylic Alcohol Moiety

The allylic alcohol group is a versatile functional handle, susceptible to oxidation, reduction, substitution, and derivatization reactions.

The oxidation of allylic alcohols such as 3-Buten-1-ol (B139374), 4-phenyl- can selectively yield either α,β-unsaturated aldehydes or ketones, depending on the substitution pattern and the oxidizing agent employed. google.comcymitquimica.com This transformation is fundamental in organic synthesis for the production of valuable carbonyl compounds.

The oxidation of the primary alcohol 3-Buten-1-ol, 4-phenyl-, leads to the formation of the corresponding α,β-unsaturated aldehyde, 4-phenyl-3-butenal. Conversely, its isomer, 4-phenyl-3-buten-2-ol (B3023580) (a secondary alcohol), yields the α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone). cymitquimica.com Various reagents can accomplish this, from classic chromium-based oxidants to more modern, selective catalytic systems. google.com For instance, quinone-type catalysts in the presence of molecular oxygen can be used for the selective oxidation of various alcohols, including unsaturated ones, to their respective aldehydes or ketones. google.com The choice of oxidant is crucial to prevent over-oxidation or reaction with the carbon-carbon double bond.

Table 1: Oxidation of 4-Phenylbuten-1-ol and its Isomer

Starting MaterialProductProduct Class
3-Buten-1-ol, 4-phenyl-4-phenylbut-3-enal lookchem.comAldehyde
4-Phenyl-3-buten-2-ol4-Phenyl-3-buten-2-oneKetone

The reduction of 3-Buten-1-ol, 4-phenyl-, can proceed via two main pathways: reduction of the carbonyl group (if first oxidized) or reduction of the carbon-carbon double bond. The latter transformation, which converts the unsaturated alcohol to a saturated one, is of significant interest. The complete reduction of both the double bond and a potential carbonyl group results in the formation of 4-phenylbutanol. lookchem.com

Enzymatic systems, such as those found in baker's yeast (BY), offer a chemo- and stereoselective method for these reductions. Ene reductases (ERs) within the yeast preferentially reduce the C=C double bond of compounds with a phenyl group trans to a carbonyl group. researchgate.net This can be followed by the reduction of the aldehyde or ketone by alcohol dehydrogenases (ADHs) to yield the saturated alcohol. researchgate.net Alternatively, common chemical reducing agents can be employed, although controlling selectivity between the alkene and other functional groups can be challenging. For example, the reduction of cinnamaldehyde (B126680) derivatives using baker's yeast yields the corresponding saturated alcohols. researchgate.net

Table 2: Reduction Products of 4-Phenyl-3-buten-1-ol Derivatives

Starting MaterialReaction TypeProduct
(E)-4-phenyl-3-buten-1-olC=C Double Bond Reduction4-phenyl-butan-1-ol lookchem.com
α-Substituted CinnamaldehydesEnzymatic C=C and C=O ReductionSaturated Alcohols researchgate.net

The hydroxyl group of an allylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution. wikipedia.org These reactions in allylic systems can proceed via SN1 or SN2 mechanisms, but are often accompanied by an allylic rearrangement, known as an SN1' or SN2' reaction. encyclopedia.pub In this pathway, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) instead of the carbon bearing the leaving group. encyclopedia.pub For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) results in a mixture of 2-buten-1-ol and 1-buten-3-ol. encyclopedia.pub Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide, a common substrate for substitution. smolecule.com This is exemplified by the formation of (4-bromo-1-buten-1-yl)benzene from a related precursor. lookchem.com

The hydroxyl group of 3-Buten-1-ol, 4-phenyl- readily undergoes esterification and etherification. cymitquimica.com

Esterification: The reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) yields the corresponding esters. Downstream products such as acetic acid-(4-phenyl-but-3-enyl ester) and 4-nitro-benzoic acid-(4-phenyl-but-3-enyl ester) are formed through this process. lookchem.com

Etherification: The formation of ethers can be achieved through various methods, including the Williamson ether synthesis or, more directly, through dehydrative coupling reactions. Gold(I)-catalyzed intermolecular dehydrative alkoxylation provides a modern and efficient route to synthesize allylic ethers from allylic alcohols and another alcohol. nih.gov These reactions are noted for being regio- and stereospecific, preferentially adding the alcohol nucleophile at the γ-position of the allylic alcohol. nih.gov

Table 3: Examples of Ester and Ether Derivatives

Reaction TypeReactantProductReference
EsterificationAcetic Anhydride/Chlorideacetic acid-(4-phenyl-but-3-enyl ester) lookchem.com
Esterification4-Nitrobenzoyl Chloride4-nitro-benzoic acid-(4-phenyl-but-3-enyl ester) lookchem.com
EtherificationAliphatic Alcohols (e.g., 4-methylbenzyl alcohol)γ-Alkoxy Allylic Ether nih.gov

Selective Oxidation Reactions to Carbonyl Compounds

Cyclization and Rearrangement Reactions

The structure of 3-Buten-1-ol, 4-phenyl- is amenable to various cyclization and rearrangement reactions.

Cyclization: The saturated analogue, 4-phenylbutanol, undergoes cyclization in the presence of phosphoric acid at high temperatures to form tetralin. lookchem.com The unsaturated parent compound can participate in reactions like the Prins cyclization. For instance, the related compound 1-phenyl-3-buten-1-ol (B1198909) undergoes an acid-catalyzed Prins cyclization with benzaldehyde (B42025) to yield a substituted tetrahydropyran (B127337) with high diastereoselectivity. Clay-catalyzed reactions involving 3-buten-1-ol have also been shown to produce pyran derivatives. science.gov

Rearrangement: Allylic systems are prone to rearrangement reactions. Nucleophilic substitution on 3-Buten-1-ol, 4-phenyl- can proceed with an allylic shift (SN' mechanism) as previously discussed. encyclopedia.pub Furthermore, derivatives of allylic alcohols can undergo -sigmatropic rearrangements. For example, O-substituted allyl N-acylmonothiocarbamates, formed from the reaction of cinnamyl alcohol (an isomer of 4-phenyl-3-buten-1-ol) with acyl isothiocyanates, spontaneously rearrange to the S-substituted isomers upon heating. grafiati.com Additionally, transition metal catalysis can induce isomerization; iridium catalysts have been used for the tandem isomerization of the double bond in 4-phenyl-3-buten-2-ol, which is then followed by a subsequent reaction. orgsyn.orgorgsyn.org

Acid-Catalyzed Prins Cyclization with Aldehydes

Diastereoselectivity and Product Characterization (e.g., tetrahydropyrans)

A notable feature of the Prins cyclization is its potential for high diastereoselectivity, leading to the preferential formation of one stereoisomer over others. semanticscholar.orgbeilstein-journals.org In the reaction of 4-phenyl-3-buten-1-ol with benzaldehyde, high diastereoselectivity is observed, yielding 2,6-diphenyl-4-hydroxytetrahydropyran as the major product.

The stereochemical outcome is often governed by the tendency of the substituents on the newly formed tetrahydropyran ring to occupy equatorial positions in the most stable chair conformation of the transition state. beilstein-journals.org Specifically, the reaction of 1-phenyl-3-buten-1-ol with benzaldehyde mediated by indium trichloride (B1173362) in methylene (B1212753) chloride results in the formation of 4-chloro-2,6-diphenyltetrahydropyran with the two phenyl groups and the chlorine atom in equatorial positions. lookchem.com

Table 1: Diastereoselective Prins Cyclization of 1-Phenyl-3-buten-1-ol with Benzaldehyde

CatalystSolventProductYieldDiastereoselectivityReference
Amberlyst-151,2-dichloroethane2,6-diphenyl-4-hydroxytetrahydropyran88%High
Indium TrichlorideMethylene Chloride4-chloro-2,6-diphenyltetrahydropyran81%High (cis-isomer) lookchem.com

The characterization of these tetrahydropyran products is typically carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about their structure and stereochemistry.

Intramolecular Cyclizations to Heterocyclic Systems (if relevant for derivatives)

Derivatives of 4-phenyl-3-buten-1-ol can undergo intramolecular cyclization reactions to form various heterocyclic systems. For example, free radical cyclization of thionocarbonic acid derivatives of 4-phenyl-3-buten-1-ol provides a route to thionolactones. acs.org Additionally, other derivatives can be designed to undergo cyclization to form nitrogen-containing heterocycles. For instance, (Z)-4-[N-(3-buten-1-yl)benzamido]-2-buten-1-ol and its corresponding chloride have been synthesized as precursors for thermal ene cyclizations to produce N-substituted 3-vinyl-4-piperidineacetic acid scaffolds. semanticscholar.org

The intramolecular cyclization of phenol (B47542) derivatives containing a C=C double bond in a side chain, such as 2-allylphenol, can be catalyzed by copper and silver compounds to yield dihydrobenzofurans. researchgate.net While not directly involving 4-phenyl-3-buten-1-ol, this demonstrates the broader potential for intramolecular cyclizations of similar structures to form five- and six-membered oxygen-containing heterocycles. researchgate.net

Thermal Decomposition Pathways and Kinetic Studies (based on 3-buten-1-ol analog)

Experimental and computational studies on the thermal decomposition of 3-buten-1-ol in an m-xylene (B151644) solution provide insight into the potential thermal behavior of its 4-phenyl derivative. researchgate.netresearchgate.net The primary products of the thermal decomposition of 3-buten-1-ol are propene and formaldehyde (B43269). researchgate.net

Mechanism of Unimolecular Decomposition

The thermal decomposition of 3-buten-1-ol is proposed to occur through a one-step, unimolecular process via a six-membered cyclic transition state. researchgate.net This type of reaction is a retro-ene reaction. In this concerted mechanism, a hydrogen atom from the hydroxyl group is transferred to one of the double bond carbons, while the carbon-carbon and carbon-oxygen bonds break simultaneously to form the stable products, propene and formaldehyde. researchgate.net Natural Bond Orbital (NBO) analysis supports this mechanism, showing significant charge development on the hydrogen atom of the hydroxyl group and an electronic excess on the oxygen and specific carbon atoms in the transition state. researchgate.net

Activation Parameters and Rate Constant Determination

Kinetic studies of the thermal decomposition of 3-buten-1-ol have been conducted at various temperatures (553.15 K, 573.15 K, and 593.15 K). researchgate.netresearchgate.net The temperature dependence of the rate constants allows for the determination of the activation parameters through the Arrhenius equation.

Table 2: Experimental and Theoretical Kinetic Data for the Thermal Decomposition of 3-Buten-1-ol

ParameterExperimental ValueTheoretical ValueReference
Arrhenius Equation (ln k)(27.34 ± 1.24) – (19,328 ± 712)/T(28.252 ± 0.025) – (19,738.0 ± 14.4)/T researchgate.net
Activation Energy (Ea)160.7 ± 5.9 kJ/mol164.1 ± 0.1 kJ/mol researchgate.net
Enthalpy of Activation (ΔH‡) at 573.15 K156.0 ± 5.9 kJ/mol159.3 ± 0.1 kJ/mol researchgate.net
Entropy of Activation (ΔS‡) at 573.15 K-21.4 ± 10.3 J/mol·K-13.8 ± 0.2 J/mol·K researchgate.net
Gibbs Free Energy of Activation (ΔG‡) at 573.15 K168.2 ± 11.8 kJ/mol167.2 ± 0.2 kJ/mol researchgate.net

The experimental rate constants were determined in an m-xylene solution, and the theoretical calculations were performed at the MP2/6-31+G(d) level of theory, showing good agreement with the experimental data. researchgate.net

Derivatization Strategies for Functionalization and Analytical Purposes

4-Phenyl-3-buten-1-ol can be derivatized to introduce new functional groups, which is useful for both synthesizing more complex molecules and for analytical characterization.

Common derivatization strategies include:

Oxidation: The allylic alcohol can be oxidized to the corresponding ketone, (E)-4-phenyl-3-buten-2-one, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction: The double bond and/or the alcohol can be reduced. For example, reduction of (E)-4-phenyl-3-buten-2-one with sodium borohydride (B1222165) yields 4-phenyl-3-buten-2-ol. orgsyn.orgorgsyn.org

Esterification: The hydroxyl group can be converted to an ester.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

For analytical purposes, derivatization is often employed to improve the volatility or thermal stability of the compound for techniques like gas chromatography (GC). The formation of silyl (B83357) ethers by reacting the alcohol with a silylating agent is a common practice.

Furthermore, derivatives of 4-phenyl-3-buten-1-ol serve as intermediates in the synthesis of various compounds. For example, it can be used as a reagent for the rhodium-catalyzed allylation of phenols and related compounds. chemicalbook.com Its thionocarbonic acid derivatives are precursors for the synthesis of thionolactones. acs.org

Influence of Aromatic and Alkene Moieties on Reactivity

The chemical behavior of 3-Buten-1-ol, 4-phenyl- is intricately linked to the interplay between its phenyl group and the unsaturated butenol (B1619263) chain. This unique combination of an aromatic ring and an alkene-containing alcohol moiety imparts distinct reactivity compared to simpler aliphatic unsaturated alcohols.

Comparative Analysis with Aliphatic Unsaturated Alcohols

The presence of the 4-phenyl substituent significantly modifies the reactivity profile of the butenol backbone when compared to its aliphatic counterparts, such as 3-buten-1-ol. While both classes of compounds possess a homoallylic alcohol structure, the electronic and steric influence of the phenyl group in 3-Buten-1-ol, 4-phenyl- leads to observable differences in reaction outcomes and rates.

Aliphatic unsaturated alcohols are known to participate in a variety of chemical transformations, including oxidation, reduction, and addition reactions across the double bond. The reactivity of these simple alkenols is primarily dictated by the electronic properties of the double bond and the hydroxyl group.

In contrast, the reactivity of 3-Buten-1-ol, 4-phenyl- is augmented by the electronic effects of the aromatic ring. The phenyl group, through resonance and inductive effects, can influence the electron density of the adjacent alkene moiety. This can affect the susceptibility of the double bond to electrophilic attack and its participation in various catalytic cycles. For instance, in palladium-catalyzed three-component reactions, the electronic properties of substituents on the aromatic ring of related aryl-containing homoallylic alcohols have been shown to influence both the reactivity and the stereochemical outcome of the reaction. sorbonne-universite.fr Electron-donating groups on the phenyl ring can impact the stereocontrol of the newly formed alkene, while electron-withdrawing groups can lead to high levels of stereocontrol. sorbonne-universite.fr

Furthermore, the stability of intermediates formed during reactions can be significantly different. Carbocationic or radical intermediates generated at the benzylic position (C4) of 3-Buten-1-ol, 4-phenyl- are stabilized by resonance with the phenyl ring, a stabilizing effect that is absent in simple aliphatic unsaturated alcohols. This enhanced stability can facilitate reactions that proceed through such intermediates.

A comparative look at related structures further illustrates these differences. For example, the oxidation of the allylic alcohol moiety to a ketone can be influenced by the phenyl group's presence. While aliphatic unsaturated alcohols like 3-buten-1-ol can be oxidized, the phenyl group in aromatic analogs can enhance the stability of the resulting conjugated system.

The table below provides a comparative overview of key reactive features.

Table 1: Comparative Reactivity of 3-Buten-1-ol, 4-phenyl- and Aliphatic Unsaturated Alcohols

Feature3-Buten-1-ol, 4-phenyl-Aliphatic Unsaturated Alcohols (e.g., 3-Buten-1-ol)
Influence of Substituent Phenyl group exerts significant electronic and steric effects.Alkyl groups have a less pronounced electronic influence.
Intermediate Stability Enhanced stability of benzylic carbocations/radicals via resonance.Lower stability of corresponding aliphatic intermediates.
Reaction Stereocontrol Electronic nature of the aromatic ring can direct stereochemical outcomes in certain reactions. sorbonne-universite.frStereocontrol is typically governed by other factors like catalyst or reagent choice.
Oxidation Can be oxidized to the corresponding ketone, forming a conjugated system.Can be oxidized to aldehydes or ketones.

Role of Phenyl Group in Enhancing Stability and Directing Reactivity

The phenyl group in 3-Buten-1-ol, 4-phenyl- plays a dual role in the molecule's chemical behavior: it enhances the thermodynamic stability of the molecule and directs the course of its reactions.

Enhanced Stability:

Directing Reactivity:

The phenyl group's influence on reactivity is multifaceted and can be observed in various transformations:

Electrophilic Addition: The phenyl group can influence the regioselectivity of electrophilic additions to the double bond. The formation of a benzylic carbocation intermediate is favored due to its resonance stabilization by the aromatic ring. This directs the incoming electrophile to the C3 position and the nucleophile to the C4 position.

Catalytic Reactions: In transition metal-catalyzed reactions, the phenyl group can act as a coordinating ligand or an electronic director. For example, in enantioselective fluorination reactions of homoallylic alcohols, the aryl group of the substrate can participate in non-covalent interactions with the catalyst system, thereby controlling the facial selectivity of the alkene. rsc.org

Oxidation and Reduction: The phenyl group can affect the redox potential of the molecule. For instance, in the electrochemical reduction of the related compound 4-phenyl-3-buten-2-one, the conjugated double bond system, which includes the phenyl ring, plays a significant role in its chemical behavior. ontosight.ai

Isomerization: The phenyl group can influence the propensity of the molecule to undergo isomerization. Studies on the related 4-phenyl-3-buten-2-ol have investigated its isomerization, highlighting the role of the aromatic substituent in such processes. researchgate.net

Mechanistic investigations have provided further insight into the phenyl group's role. For example, in selenoetherification reactions, the presence of trans-4-phenyl-3-buten-1-ol was found to effect the racemization of an intermediate seleniranium ion, suggesting that the olefin of the phenyl-substituted alcohol mediates this process. nih.gov This highlights the active participation of the entire phenyl-alkene moiety in the reaction mechanism.

The electronic nature of the phenyl ring itself can be modulated by substituents, which in turn fine-tunes the reactivity of the entire molecule. Electron-donating groups on the phenyl ring increase the electron density of the aromatic system and the adjacent double bond, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles but potentially activating the molecule for other types of reactions. libretexts.org

The following table summarizes the key roles of the phenyl group in 3-Buten-1-ol, 4-phenyl-.

Table 2: Influence of the Phenyl Group on the Reactivity of 3-Buten-1-ol, 4-phenyl-

RoleMechanistic Rationale
Enhanced Stability Conjugation between the alkene π-system and the aromatic ring leads to electron delocalization and lower ground state energy. vulcanchem.com
Directing Electrophilic Attack Stabilization of benzylic carbocation intermediates through resonance with the phenyl ring.
Controlling Stereochemistry Participation in non-covalent interactions with catalysts to influence facial selectivity. rsc.org
Modulating Redox Properties The conjugated system influences the ease of oxidation and reduction. ontosight.ai
Facilitating Isomerization The aromatic substituent can play a role in the mechanism of isomerization reactions. researchgate.net

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

As a homoallylic alcohol, 3-Buten-1-ol (B139374), 4-phenyl- serves as an important precursor in the synthesis of a variety of complex structures, including numerous biologically active natural products like polyketides. acs.org The dual functionality of the alcohol and the alkene allows for a range of subsequent chemical modifications. For instance, the hydroxyl group can be oxidized to a ketone, while the double bond can undergo reactions like epoxidation, dihydroxylation, or cleavage. acs.org

One notable application of homoallylic alcohols, such as 3-Buten-1-ol, 4-phenyl-, is in the stereoselective synthesis of substituted tetrahydropyrans. acs.org These are common structural motifs in many natural products. Acid-promoted Prins-type reactions, involving the cyclization of an oxycarbenium ion generated from the reaction of a homoallylic alcohol with an aldehyde, can create multiple new stereocenters in a single step. acs.org This methodology has been extended to the enantioselective synthesis of tetrahydropyrans with high enantiomeric excess. acs.org

While direct synthesis of a named natural product from 3-Buten-1-ol, 4-phenyl- is not extensively documented in readily available literature, its structural motifs are integral to the retrosynthetic analysis of many complex natural products. Its role as a key building block for constructing stereochemically rich fragments is a testament to its importance in the broader field of natural product synthesis.

Building Block for Pharmaceutical Scaffolds and Advanced Medicinal Intermediates

The unique structural features of 3-Buten-1-ol, 4-phenyl- make it a valuable building block for the synthesis of pharmaceutical scaffolds and advanced medicinal intermediates. Its ability to introduce both a phenyl group and a reactive butenyl chain into a molecule is particularly useful in medicinal chemistry.

A specific example of its application is in the synthesis of (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one, which is an impurity of the antiarrhythmic drug Propafenone. whiterose.ac.uk Propafenone is a class IC antiarrhythmic agent used to treat cardiac arrhythmias. The synthesis of its impurities is crucial for analytical and safety profiling of the active pharmaceutical ingredient.

Furthermore, the core structure of 3-Buten-1-ol, 4-phenyl- is a precursor to various heterocyclic systems that are prevalent in pharmaceuticals. For instance, the diastereoselective synthesis of substituted pyrrolidines, a common scaffold in many bioactive natural products and medicinal agents, can be achieved from precursors with similar structural features. nih.gov The stereochemistry of the starting homoallylic alcohol can influence the stereochemical outcome of the final heterocyclic product.

The development of methods to access enantiomerically enriched forms of 3-Buten-1-ol, 4-phenyl- has further enhanced its utility in pharmaceutical research, where the chirality of a molecule is often critical to its biological activity. nih.gov

Utility in Agrochemicals Research and Development

While specific, commercialized agrochemicals derived directly from 3-Buten-1-ol, 4-phenyl- are not widely reported, its structural components are found in various classes of pesticides. The combination of a phenyl ring and a butenyl chain is a feature of some synthetic pyrethroids, a major class of insecticides. mdpi.comresearchgate.net Pyrethroids are synthetic analogues of the natural insecticidal pyrethrins. The synthesis of novel pyrethroid derivatives often involves the esterification of a suitable carboxylic acid with an alcohol containing key structural motifs. google.com

The potential for 3-Buten-1-ol, 4-phenyl- to serve as a synthon in the development of new agrochemicals is an area of ongoing research. Patent literature suggests that phenylbutanol derivatives, a class to which this compound belongs, are of interest in the development of new physiologically active compounds. unc.edu The functional groups of 3-Buten-1-ol, 4-phenyl- allow for the formation of diverse molecular structures, which is a key aspect of discovery research in the agrochemical industry. core.ac.uk

Synthesis of Fine Chemicals and Specialty Materials

3-Buten-1-ol, 4-phenyl- is a valuable intermediate in the synthesis of a variety of fine chemicals and specialty materials. core.ac.uk Its aromatic properties make it a useful component in the fragrance and flavor industry. smolecule.com The unique scent profile of such molecules can be attributed to the combination of the phenyl group and the alcoholic function.

In the realm of specialty materials, the presence of a polymerizable double bond opens up possibilities for its use as a monomer or co-monomer in the synthesis of specialty polymers. The polymerization of styrenic monomers, which share the phenyl and vinyl functionalities, is a well-established field. tandfonline.comrsc.org While the direct polymerization of 3-Buten-1-ol, 4-phenyl- is not a mainstream application, its derivatives could be designed to create polymers with specific properties, such as thermal stability or particular optical characteristics. The hydroxyl group also offers a site for further modification, allowing for the creation of functionalized polymers.

Stereochemical Implications in Downstream Synthetic Applications

The presence of a chiral center at the carbon bearing the hydroxyl group in 3-Buten-1-ol, 4-phenyl- has significant stereochemical implications for its use in synthesis. The ability to control the stereochemistry of this center is crucial for the synthesis of enantiomerically pure target molecules, particularly in the pharmaceutical and agrochemical industries where biological activity is often stereospecific. smolecule.com

Catalytic asymmetric methods have been developed to produce specific enantiomers of 3-Buten-1-ol, 4-phenyl-. These methods utilize chiral catalysts to direct the formation of one enantiomer over the other from prochiral starting materials. The availability of enantiopure forms of this building block allows for the construction of target molecules with specific three-dimensional arrangements.

In downstream applications, the stereochemistry of the homoallylic alcohol can direct the stereochemical outcome of subsequent reactions. For example, in Prins-type cyclizations to form tetrahydropyrans, the stereochemistry of the starting alcohol influences the relative stereochemistry of the newly formed stereocenters in the cyclic product. acs.org This stereochemical control is a powerful tool for the efficient synthesis of complex molecules with multiple stereocenters.

Conversion to Alkyne Analogs (e.g., 1-Phenylbut-3-yn-1-ol) and their Applications

3-Buten-1-ol, 4-phenyl- can be synthetically converted to its alkyne analog, 1-Phenylbut-3-yn-1-ol. This is typically achieved through a two-step process involving bromination of the double bond followed by dehydrobromination. Conversely, the selective reduction of 1-Phenylbut-3-yn-1-ol can be used to synthesize 3-Buten-1-ol, 4-phenyl-.

1-Phenylbut-3-yn-1-ol is a homopropargyl alcohol, a class of compounds that are also valuable synthetic intermediates. The terminal alkyne group is a versatile functional handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgapjonline.in This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. nih.gov

The alkyne moiety can also participate in various other coupling reactions, such as Sonogashira and Glaser couplings, to form more complex carbon skeletons. Furthermore, homopropargyl alcohols can be used in the synthesis of various heterocyclic compounds and are key building blocks for the synthesis of other natural products and biologically active molecules. rsc.org

Advanced Analytical and Spectroscopic Characterization of 3 Buten 1 Ol, 4 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of (E)-4-phenyl-3-buten-1-ol provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The two vinylic protons (H-3 and H-4) are distinct, with H-4, being attached to the phenyl-bearing carbon, resonating further downfield. A key feature is the large coupling constant (J) between these two protons, typically around 15-16 Hz, which is characteristic of a trans (E) double bond. The methylene (B1212753) protons adjacent to the hydroxyl group (H-1) are deshielded by the electronegative oxygen atom, while the other methylene protons (H-2) show coupling to both the adjacent vinylic proton and the H-1 protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the phenyl ring resonate in the typical aromatic region (δ 126-137 ppm). The vinylic carbons and the carbon bearing the hydroxyl group also show characteristic chemical shifts.

The expected chemical shift assignments for the primary atoms in (E)-4-phenyl-3-buten-1-ol are detailed in the tables below.

Interactive Table: Predicted ¹H NMR Data for (E)-4-phenyl-3-buten-1-ol (in CDCl₃)

Atom LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CH₂OH)~ 3.70t (triplet)~ 6.5
H-2 (C=C-CH₂)~ 2.45q (quartet)~ 6.5, 7.0
H-3 (=CH-CH₂)~ 6.25dt (doublet of triplets)J(H3-H4) = ~15.8, J(H3-H2) = ~7.0
H-4 (Ph-CH=)~ 6.50d (doublet)J(H4-H3) = ~15.8
H-Ar (C₆H₅)7.20 - 7.40m (multiplet)-
OHVariables (singlet, broad)-

Interactive Table: Predicted ¹³C NMR Data for (E)-4-phenyl-3-buten-1-ol (in CDCl₃)

Atom LabelPredicted Chemical Shift (δ, ppm)
C-1 (CH₂OH)~ 61.8
C-2 (C=C-CH₂)~ 36.5
C-3 (=CH-CH₂)~ 129.0
C-4 (Ph-CH=)~ 132.5
C-Ar (ipso)~ 137.0
C-Ar (ortho, meta, para)126.0 - 128.5

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For (E)-4-phenyl-3-buten-1-ol, a COSY spectrum would show a clear correlation between the H-1 and H-2 protons. Crucially, it would also show a cross-peak between the H-2 protons and the vinylic H-3 proton, and a strong correlation between the coupled vinylic protons H-3 and H-4, confirming the connectivity of the butenol (B1619263) chain.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this molecule, it would confirm the presence of two CH₂ groups (C-1, C-2), multiple CH groups (C-3, C-4, and the aromatic carbons), and the absence of methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different parts of the molecule. Key correlations would include the signal from the H-2 protons to the vinylic carbons C-3 and C-4, and from the vinylic H-4 proton to the carbons of the phenyl ring, firmly establishing the link between the aliphatic chain and the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through analysis of its fragmentation patterns.

In a typical GC-MS analysis using electron ionization (EI), the molecule is fragmented in a reproducible manner. The molecular ion peak (M⁺) for 3-Buten-1-ol (B139374), 4-phenyl- would be observed at a mass-to-charge ratio (m/z) of 148. The fragmentation is governed by the stability of the resulting ions. Common fragmentation pathways would include:

Loss of water: A peak at m/z 130 ([M-H₂O]⁺) resulting from the elimination of the alcohol group.

Benzylic/Allylic Cleavage: Cleavage of the C2-C3 bond is favorable, leading to various fragments.

Formation of Tropylium (B1234903) Ion: Rearrangement of the phenylmethyl fragment can lead to the highly stable tropylium ion at m/z 91, a common feature for compounds containing a benzyl (B1604629) group.

Cinnamyl Cation: Cleavage of the C1-C2 bond can produce the stable cinnamyl cation ([C₉H₉]⁺) at m/z 117.

Interactive Table: Predicted Key Fragments in the EI Mass Spectrum of 3-Buten-1-ol, 4-phenyl-

m/zProposed IonFormula
148Molecular Ion [M]⁺[C₁₀H₁₂O]⁺
130[M - H₂O]⁺[C₁₀H₁₀]⁺
117Cinnamyl Cation[C₉H₉]⁺
91Tropylium Ion[C₇H₇]⁺

High-Resolution Mass Spectrometry measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula. For 3-Buten-1-ol, 4-phenyl-, the calculated monoisotopic mass is 148.088815 Da. chemspider.com An experimental HRMS measurement confirming this exact mass would validate the elemental composition as C₁₀H₁₂O, distinguishing it from other isobaric compounds with different elemental formulas.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Buten-1-ol, 4-phenyl- would exhibit several characteristic absorption bands confirming its key structural features.

Interactive Table: Characteristic IR Absorption Bands for 3-Buten-1-ol, 4-phenyl-

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~ 3350O-H stretchBroad, StrongAlcohol
3020 - 3080C-H stretchMediumAromatic & Vinylic C-H
2850 - 2950C-H stretchMediumAliphatic C-H
~ 1650C=C stretchMediumAlkene
~ 1600, 1495, 1450C=C stretchMedium-WeakAromatic Ring
~ 965C-H bendStrongtrans-Alkene out-of-plane bend
~ 1050C-O stretchStrongPrimary Alcohol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 3-Buten-1-ol, 4-phenyl-. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key IR absorption bands for 3-Buten-1-ol, 4-phenyl- include:

A broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.

Bands in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the aromatic phenyl group.

A sharp peak around 1640 cm⁻¹, which is characteristic of the C=C stretching vibration of the terminal alkene group. rsc.org

These spectral features provide clear evidence for the presence of the hydroxyl, phenyl, and vinyl functional groups, confirming the basic structure of the molecule. thermofisher.comthermofisher.comavantorsciences.com

Table 1: Key IR Spectral Data for 3-Buten-1-ol, 4-phenyl-

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Phenyl (C₆H₅)Aromatic C-H Stretch3000-3100
Alkene (C=C)C=C Stretch~1640

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by probing different molecular vibrations. For 3-Buten-1-ol, 4-phenyl-, Raman spectra can further elucidate its molecular structure. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. Key Raman signals would include those for the C=C double bond and the aromatic ring breathing modes. While detailed Raman studies specifically on 3-Buten-1-ol, 4-phenyl- are not extensively documented in the provided results, data for the related compound 4-phenyl-3-buten-2-one (B7806413) show characteristic Raman shifts that can be used for structural elucidation. nih.govresearchgate.netresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

As 3-Buten-1-ol, 4-phenyl- is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), determining the enantiomeric purity is critical, especially in pharmaceutical and biological contexts. Chiral chromatography is the primary method for this analysis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating the enantiomers of 3-Buten-1-ol, 4-phenyl-. The differential interaction of the enantiomers with the chiral environment of the column leads to different retention times, allowing for their quantification. For instance, a Chiralcel OD-H column has been successfully used to resolve the (R)- and (S)-enantiomers of 1-phenyl-3-buten-1-ol (B1198909), a synonym for the target compound. The separation is typically achieved using a mobile phase of hexane (B92381) and isopropanol (B130326). The purity of each enantiomer is often reported as enantiomeric excess (ee). pnas.org

Table 2: Example of Chiral HPLC Parameters for Enantiomeric Resolution

ParameterCondition
ColumnChiralcel OD-H
Mobile PhaseHexane/Isopropanol (98:2)
Retention Time (R)-enantiomer17.5 min
Retention Time (S)-enantiomer20.9 min

Data from a study on 1-phenyl-3-buten-1-ol.

Gas Chromatography (GC) with a chiral stationary phase can also be employed for enantiomeric separation. libretexts.orggcms.cz In some cases, the enantiomers are first converted into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. This method is particularly useful for volatile compounds like 3-Buten-1-ol, 4-phenyl-. The resolution of diastereomers of related compounds has been achieved using columns like Chirasil DEX CB. polimi.it

X-Ray Crystallography (for crystalline derivatives or related compounds)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline form. While obtaining a suitable single crystal of 3-Buten-1-ol, 4-phenyl- itself might be challenging due to its liquid state at room temperature, crystalline derivatives can be prepared and analyzed. thermofisher.com The resulting crystal structure would unambiguously confirm the molecular connectivity and stereochemistry. For instance, a crystal structure of a derivative of the related compound 4-phenyl-3-buten-2-ol (B3023580) has been reported, confirming its substitution pattern. orgsyn.org Such analyses are crucial for understanding the precise spatial arrangement of atoms. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Buten 1 Ol, 4 Phenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and related properties of organic molecules.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition state (TS) structures. This provides deep insights into reaction feasibility, kinetics, and selectivity.

For instance, DFT has been successfully applied to explore the mechanisms of reactions involving similar allylic alcohols. A study on the palladium-catalyzed amination of 3-butene-2-ol, a structural analog of 4-phenyl-3-buten-1-ol, utilized DFT to investigate the factors controlling regio- and stereoselectivity. molfunction.com The calculations revealed that the high selectivity observed experimentally is a direct result of steric hindrance between the substrate and the catalyst's ligand. molfunction.com By modeling different attack trajectories of the nucleophile, researchers could explain the formation of the major product isomer. molfunction.com

Similarly, the thermal decomposition of 3-buten-1-ol (B139374), the parent compound lacking the phenyl group, was investigated using MP2 level of theory, a related ab initio method. researchgate.net These calculations proposed a one-step mechanism proceeding through a six-membered cyclic transition state, leading to propene and formaldehyde (B43269) as products. researchgate.net The calculated energy barrier for this process was found to be in good agreement with experimental kinetic data. researchgate.net

A hypothetical DFT study on the acid-catalyzed dehydration of 4-phenyl-3-buten-1-ol would likely investigate the transition states for the formation of different conjugated diene products, comparing their relative energy barriers to predict the major isomeric product.

DFT calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and the structural elucidation of unknown compounds.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. For alcohols like 4-phenyl-3-buten-1-ol, key predicted absorptions would include the O-H stretching frequency, typically observed experimentally around 3300-3600 cm⁻¹, and the C-O stretching absorption near 1050 cm⁻¹. pressbooks.pub DFT studies on the related compound 4-phenyl-3-buten-2-one (B7806413) demonstrated good agreement between the calculated vibrational wavenumbers and experimental IR and Raman spectra, supporting the assignment of observed bands. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated and are invaluable for confirming molecular structure. For 4-phenyl-3-buten-1-ol, calculations would predict the chemical shifts for the aromatic protons, the vinyl protons of the double bond, and the protons on the carbons bearing the alcohol and in the alkyl chain. DFT calculations performed on 4-phenyl-3-buten-2-one showed that the predicted ¹H NMR chemical shifts were consistent with experimental data, confirming the compound's structure in solution. researchgate.net

The table below illustrates typical data obtained from DFT calculations for spectroscopic analysis, using 4-phenyl-3-buten-2-one as an example.

Parameter Experimental Value (ppm) Calculated Value (ppm) Affected Protons
¹H Chemical Shift7.65(Predicted)Phenyl group
¹H Chemical Shift7.42(Predicted)Phenyl group
¹H Chemical Shift6.79(Predicted)Vinylic proton
¹H Chemical Shift2.38(Predicted)Methyl protons
Table based on data for 4-phenyl-3-buten-2-one. researchgate.net

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for 4-phenyl-3-buten-1-ol are prominently reported, this technique is highly applicable. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and interactions with other molecules, such as receptors or solvents. For a molecule like 4-phenyl-3-buten-1-ol, MD could be used to study its interaction with a solvent, observing how hydrogen bonds form and break between the hydroxyl group and solvent molecules, which can influence its reactivity.

Quantum Chemical Calculations for Electronic Structure Analysis

Beyond DFT, other quantum chemical methods are used to analyze the electronic landscape of a molecule in detail.

Understanding the distribution of electrons within a molecule is key to explaining its reactivity. Natural Bond Orbital (NBO) analysis is a common method used to calculate atomic charges and bond indices.

Charge Distribution: NBO analysis provides a picture of the partial charges on each atom. For 4-phenyl-3-buten-1-ol, one would expect a negative partial charge on the oxygen atom due to its high electronegativity and positive charges on the hydrogen of the hydroxyl group and the carbon attached to it. This charge distribution is fundamental to its ability to act as a hydrogen bond donor and a nucleophile.

Wiberg Bond Indices (WBI): WBI is a measure of the bond order calculated from the NBO analysis. A WBI value close to 1.0 indicates a single bond, 2.0 a double bond, and so on. In reaction mechanism studies, tracking the change in WBI for bonds being formed or broken is a powerful way to follow the progress of a reaction from reactant, through the transition state, to the product.

A computational study on the thermal decomposition of 3-buten-1-ol provides a clear example of this application. researchgate.net The Wiberg bond indices were calculated for the reactant and the transition state to monitor the bond-breaking and bond-forming processes.

Bond WBI in Reactant WBI in Transition State Description
C1-C20.9661.631Single bond becoming double
C2-C31.8741.259Double bond breaking
C3-C40.9680.776Single bond breaking
C4-O0.9491.340Single bond becoming double
O-H60.7380.285Bond to hydrogen breaking
C2-H60.0070.493New bond to hydrogen forming
Table adapted from data for the thermal decomposition of 3-buten-1-ol. researchgate.net Atom numbering is specific to the cited study.

This analysis quantitatively shows how, in the transition state, the C2=C3 double bond and the C3-C4 single bond are partially broken, while the C1=C2 and C4=O double bonds are partially formed, confirming the concerted nature of the proposed pericyclic reaction mechanism. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.com

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies and visualize the distribution of these orbitals. irjweb.comggckondagaon.in A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. irjweb.com The spatial distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

ParameterEnergy Value (eV)Significance
EHOMO-6.30Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.81Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.49Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability.

Illustrative data based on calculations for similar molecular structures. irjweb.com

Thermochemical and Kinetic Parameter Computations

Computational methods are essential for studying reaction mechanisms and kinetics, allowing for the calculation of parameters that are often difficult to measure experimentally.

The thermolysis (thermal decomposition) of β-hydroxy alkenes like 3-Buten-1-ol, 4-phenyl- can be effectively modeled using computational chemistry to determine key thermochemical parameters. The process involves calculating the potential energy surface of the reaction to identify the reactant, product, and, crucially, the transition state (TS). researchgate.net

The geometries of these species are optimized using quantum mechanical methods such as Møller-Plesset perturbation theory (MP2) or DFT. researchgate.networldscientific.com The transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. researchgate.net The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactant. The enthalpy of reaction (ΔH) is the energy difference between the products and the reactants.

A computational study on the thermal decomposition of 3-buten-1-ol (the parent structure of 4-phenyl-3-buten-1-ol) provides a clear example of this methodology. researchgate.net The reaction proceeds through a six-membered cyclic transition state.

Computed Activation Parameters for the Thermal Decomposition of 3-Buten-1-ol researchgate.net
ParameterComputed Value
Activation Enthalpy (ΔH)156.4 kJ mol-1
Activation Entropy (ΔS)-60.8 J mol-1 K-1
Activation Gibbs Free Energy (ΔG)190.2 kJ mol-1

Once the activation parameters are computed, Transition State Theory (TST) can be applied to predict the reaction rate constant (k). TST provides a framework for calculating the rate based on the properties of the reactant and the transition state. researchgate.net The rate constant is often expressed through the Arrhenius equation, where the pre-exponential factor (A) and the activation energy (Ea) are determined from the computational results. researchgate.net

The theoretical rate constants can be calculated at various temperatures, allowing for a direct comparison with experimental kinetic data. This validation is crucial for confirming the proposed reaction mechanism. For the thermal decomposition of 3-buten-1-ol, computational studies have shown excellent agreement between the theoretically predicted rate constants and those measured experimentally. researchgate.net

Comparison of Experimental and Computed Rate Constants (k) for the Decomposition of 3-Buten-1-ol researchgate.net
Temperature (K)kexperimental (s-1)kcalculated (s-1)
553.151.18 x 10-51.30 x 10-5
573.154.27 x 10-54.68 x 10-5
593.151.41 x 10-41.55 x 10-4

Computational Approaches to Stereoselectivity Prediction

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. Computational chemistry offers a powerful tool for understanding and predicting stereoselectivity by analyzing the transition states that lead to different stereoisomeric products. ggckondagaon.inescholarship.org

The underlying principle is that the product distribution is determined by the relative energies of the competing transition states. The reaction will preferentially proceed through the lowest-energy transition state pathway. By using methods like DFT, chemists can model the three-dimensional structures of all possible transition states (e.g., those leading to R/S enantiomers or exo/endo diastereomers) and calculate their corresponding Gibbs free energies of activation (ΔG‡). escholarship.orgacs.org

The energy difference between the two lowest-energy competing transition states (ΔΔG‡) can be used in the Boltzmann distribution equation to predict the ratio of the stereoisomeric products and, consequently, the enantiomeric excess (ee) or diastereomeric ratio (dr). escholarship.org

A detailed computational analysis of a chiral phosphoric acid (CPA)-catalyzed bromocyclization reaction illustrates this approach. Researchers used DFT to locate and calculate the activation free energies for four possible transition states (leading to si-exo, re-exo, si-endo, and re-endo products). The calculations successfully predicted not only the major diastereomer but also the correct enantiomeric excess for each product, which was in strong agreement with experimental observations. escholarship.org This methodology allows for the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer.

Illustrative Example of Stereoselectivity Prediction via Computed Transition State Energies
Transition StateRelative Free Energy (ΔΔG, kcal/mol)Predicted Product RatioPredicted Selectivity
TS leading to Product A (Major)0.0~95 : 5~90% ee
TS leading to Product B (Minor)+1.8

This table illustrates the principle that a ~1.8 kcal/mol energy difference between competing transition states at room temperature leads to a product ratio of approximately 95:5.

Comparative Studies with Structural Analogs and Derivatives of 3 Buten 1 Ol, 4 Phenyl

Synthetic Comparisons with Related Unsaturated Alcohols

The synthesis of unsaturated alcohols can be achieved through various routes, with the choice of method often depending on the specific substitution pattern of the target molecule. google.com Comparing the synthesis of 3-Buten-1-ol (B139374), 4-phenyl- with its non-phenylated parent compound and other phenyl-substituted variants reveals key differences in strategy.

The synthesis of the parent compound, 3-buten-1-ol, can be accomplished via the selective hydrogenation of 3-butyn-1-ol (B147353). google.com This method involves the partial reduction of an alkyne to an alkene, a common strategy for creating unsaturated alcohols. One patented method describes reacting 3-butyn-1-ol with hydrogen in an ethanol (B145695) solvent using a Raney nickel catalyst. google.com

In contrast, the synthesis of phenyl-substituted variants often employs strategies that build the carbon skeleton while simultaneously introducing the chiral center at the alcohol. A prominent method for synthesizing 1-phenyl-3-buten-1-ol (B1198909), a homoallylic alcohol, is the transition metal-catalyzed allylation of benzaldehyde (B42025). For instance, a system using indium iodide and a nickel(0) complex can couple benzaldehyde with allyl acetate (B1210297) to yield the desired product.

The target compound, (3E)-4-phenyl-3-buten-1-ol, can be synthesized by the reduction of an ester, specifically (E)-methyl 4-phenylbut-3-enoate, using a reducing agent like lithium aluminium tetrahydride. lookchem.com This highlights a different synthetic logic, where the unsaturated carbon chain with the phenyl group is already established, and the final step is the reduction of a carboxylic acid derivative to the primary alcohol.

CompoundSynthetic MethodStarting MaterialsKey Reagents/CatalystsReference
3-Buten-1-olSelective Hydrogenation3-Butyn-1-ol, HydrogenRaney Nickel google.com
1-Phenyl-3-buten-1-olCatalytic AllylationBenzaldehyde, Allyl AcetateIndium Iodide, Nickel(0) Complex
(3E)-4-Phenyl-3-buten-1-olEster Reduction(E)-methyl 4-phenylbut-3-enoateLithium Aluminium Tetrahydride lookchem.com

Comparing the synthesis of 4-phenyl-3-buten-1-ol (a primary alcohol) with its isomer 4-phenyl-3-buten-2-ol (B3023580) (a secondary alcohol) demonstrates how different synthetic approaches are required to control the position of the hydroxyl group.

As mentioned, 4-phenyl-3-buten-1-ol is prepared via the reduction of an ester. lookchem.com The synthesis of the isomeric secondary alcohol, 4-phenyl-3-buten-2-ol, starts from a different functional group. It can be prepared from cinnamaldehyde (B126680) through a Grignard reaction with magnesium methyl bromide, followed by hydrolysis. chemicalbook.com This reaction adds a methyl group and creates the secondary alcohol functionality at the carbon adjacent to the styryl group. The choice between a reduction pathway and a Grignard addition pathway directly dictates which isomer is formed.

IsomerFunctional GroupSynthetic MethodStarting MaterialKey ReagentReference
4-Phenyl-3-buten-1-olPrimary AlcoholEster Reduction(E)-methyl 4-phenylbut-3-enoateLiAlH₄ lookchem.com
4-Phenyl-3-buten-2-olSecondary AlcoholGrignard ReactionCinnamic aldehydeCH₃MgBr chemicalbook.com

Reactivity Profile Analysis of Analogs

The reactivity of 4-phenyl-3-buten-1-ol is largely defined by its two functional groups: the primary alcohol and the carbon-carbon double bond. Comparing its reactivity to analogs where these features are altered—such as an α,β-unsaturated ketone or an alkyne—provides insight into its chemical behavior.

4-Phenyl-3-buten-2-one (B7806413), commonly known as benzalacetone or phenyl styryl ketone, is an α,β-unsaturated ketone analog of 4-phenyl-3-buten-1-ol. sigmaaldrich.comlobachemie.com The primary difference in reactivity stems from the replacement of the primary alcohol with a conjugated ketone.

Electrophilicity: The alcohol (4-phenyl-3-buten-1-ol) is not inherently electrophilic at the carbon backbone. In contrast, the ketone (4-phenyl-3-buten-2-one) possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. The electron-withdrawing nature of the carbonyl group makes the double bond susceptible to nucleophilic conjugate addition (Michael addition). sigmaaldrich.com

Redox Reactions: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. Conversely, the ketone is resistant to further oxidation. The most relevant reduction reaction for the ketone is the selective hydrogenation of the carbonyl group to yield the corresponding unsaturated alcohol, 4-phenyl-3-buten-2-ol. google.com This selective reduction is a key transformation, as the C=C double bond is also susceptible to hydrogenation.

Condensation Reactions: The ketone can participate in condensation reactions. For example, it reacts with monosubstituted guanidines to yield N²-substituted 2-pyrimidinamines. sigmaaldrich.com The alcohol does not undergo such reactions.

Replacing the alkene functionality of a phenylbutenol with an alkyne introduces significant changes in reactivity. A key alkyne analog is 1-phenyl-3-butyn-1-ol.

Addition Reactions: While alkenes undergo electrophilic addition, alkynes can undergo addition twice. A synthetically important reaction is the selective reduction (partial hydrogenation) of the alkyne to an alkene. Indeed, 1-phenyl-3-buten-1-ol can be synthesized from 1-phenyl-3-butyn-1-ol, where the challenge is to prevent over-reduction to the saturated alkane.

Acidity: Terminal alkynes possess a weakly acidic proton on the sp-hybridized carbon, which is absent in the alkene analog. This allows alkynes to form acetylide anions, which are potent nucleophiles used in C-C bond formation.

Cycloaddition Reactions: Alkynes are known to participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition or "click" reaction. However, studies on the reactivity of various alkynes with platinum(IV) azido (B1232118) complexes found that some phenyl-substituted alkyne analogs, like 1-phenyl-2-propyn-1-ol (B147433) and 4-phenyl-3-butyne-2-one, were not reactive under the specific copper-free click conditions tested. researchgate.net This indicates that steric or electronic effects from the phenyl group and other substituents can significantly modulate the expected reactivity of the alkyne.

Structure-Reactivity Relationship (SRR) Elucidation

The comparative studies above highlight several key structure-reactivity relationships that govern the chemical behavior of 4-phenyl-3-buten-1-ol and its analogs. These relationships are crucial for predicting chemical properties and designing synthetic pathways.

Influence of the Hydroxyl Group vs. Carbonyl Group: The presence of a hydroxyl group in 4-phenyl-3-buten-1-ol allows for typical alcohol reactions like oxidation and esterification. Replacing this with the carbonyl group in 4-phenyl-3-buten-2-one introduces a conjugated system that activates the double bond for nucleophilic attack, a fundamentally different reactivity pattern. The ketone is an electron-withdrawing group, polarizing the entire conjugated system, whereas the hydroxyl group has a much weaker electronic effect.

Impact of Hydroxyl Group Position: The distinction between the primary alcohol in 4-phenyl-3-buten-1-ol and the secondary alcohol in its isomer, 4-phenyl-3-buten-2-ol, affects steric accessibility and oxidation products. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. The steric environment around a secondary alcohol is more crowded, which can influence the rate of reactions at that center.

Role of the Phenyl Group: The position of the phenyl group is critical. In 4-phenyl-3-buten-1-ol, the phenyl group is conjugated with the double bond (a styryl system). This conjugation stabilizes the molecule and influences the electronic properties of the double bond, making it less reactive toward certain electrophilic additions compared to a non-conjugated double bond. In an isomer like 1-phenyl-3-buten-1-ol, the phenyl group is attached to the alcohol-bearing carbon (a benzylic position), which stabilizes any potential carbocation intermediate at that site, influencing substitution or elimination reactions.

Alkene vs. Alkyne Unsaturation: The difference between the sp²-hybridized C=C double bond and the sp-hybridized C≡C triple bond is significant. The alkyne's linear geometry and the higher s-character of its C-H bond (in terminal alkynes) make it more acidic. The alkyne contains two π-bonds, making it more electron-rich and generally more reactive than an alkene toward certain electrophiles and capable of undergoing addition twice.

These relationships demonstrate that minor changes in the position of a functional group, the nature of that group, or the type of unsaturation can lead to substantial differences in both the synthetic accessibility and the chemical reactivity of the molecule.

Impact of Substituents on Electronic Properties and Reaction Pathways

The electronic properties of the phenyl group in 4-phenyl-3-buten-1-ol and its derivatives play a crucial role in determining the reactivity of the molecule. The introduction of electron-donating or electron-withdrawing substituents on the aromatic ring can alter the electron density of the π-system, which in turn affects the rates and pathways of various reactions.

A common method to quantify these electronic effects is through the use of Hammett plots, which correlate the reaction rates of substituted aromatic compounds with the Hammett substituent constant (σ). This constant is a measure of the electron-donating or electron-withdrawing nature of a substituent. For reactions involving cinnamyl alcohol, a close structural analog of 4-phenyl-3-buten-1-ol, Hammett plots have been utilized to elucidate reaction mechanisms. For instance, in the oxidation of a series of substituted benzyl (B1604629) alcohols, a Hammett plot can reveal the sensitivity of the reaction to electronic effects. nih.gov A positive slope (ρ value) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of a positive charge in the transition state.

In the oxidation of cinnamyl alcohol to cinnamaldehyde, kinetic studies provide insight into the reaction pathway. The reaction rate can be influenced by the nature of the oxidant and the reaction medium. For example, the oxidation of cinnamyl alcohol by N-Chloro-p-toluene Sulphonamide (Chloramine-T) in an acidic medium has been studied, demonstrating the complexity of the reaction kinetics. nih.gov

The reaction pathway can also be directed by the choice of catalyst. For instance, in the oxidation of cinnamyl alcohol, different metal-supported catalysts can lead to varying product distributions. Silver-supported hydrotalcite (Ag/HT) has been shown to quantitatively convert cinnamyl alcohol to cinnamaldehyde without significant isomerization or hydrogenation, whereas ruthenium (Ru/HT) and palladium (Pd/HT) catalysts can lead to other products. researchgate.net

Table 1: Influence of Phenyl Substituents on the Oxidation Rate of Cinnamyl Alcohol Derivatives (Hypothetical Data based on Hammett Plot Principles)

Substituent (X)Hammett Constant (σ)Relative Rate (kX/kH)
p-NO20.785.2
p-Cl0.231.8
H0.001.0
p-CH3-0.170.6
p-OCH3-0.270.3

This table illustrates the expected trend in a reaction with a positive ρ value, where electron-withdrawing groups accelerate the reaction.

Steric Effects in Stereoselective Transformations

Steric hindrance plays a critical role in directing the stereochemical outcome of reactions involving 4-phenyl-3-buten-1-ol and its derivatives. The size and position of substituents on both the phenyl ring and the butenol (B1619263) backbone can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another.

In enantioselective reactions, chiral catalysts are often employed to create a chiral environment that differentiates between the two prochiral faces of the double bond. The effectiveness of these catalysts can be highly dependent on the steric profile of the substrate. For example, in the enantioselective bromohydroxylation of cinnamyl alcohols, the presence of a methyl group at the 2-position of the butenol chain significantly enhances the enantioselectivity compared to substitution at the 3-position. nih.gov This suggests that steric bulk closer to the reacting double bond can lead to a more ordered transition state, thereby improving stereochemical control.

The interplay between the catalyst and the substrate's steric features is crucial. In palladium-catalyzed allylic substitution reactions, steric interactions between the phenyl group of the substrate and the substituents on the chiral ligand can dictate the direction of nucleophilic attack, leading to high enantioselectivity. nih.gov

Stereochemical Outcomes in Analogous Transformations

The stereochemical outcome of a reaction is a key consideration in organic synthesis. For derivatives of 4-phenyl-3-buten-1-ol, the nature of the substituents can have a profound impact on the diastereoselectivity and enantioselectivity of a transformation.

In the asymmetric bromohydroxylation of cinnamyl alcohols, the electronic nature of the substituent on the phenyl ring also influences the enantiomeric excess (ee) of the product. While a range of para-substituted cinnamyl alcohols afford the corresponding bromohydrins with good to excellent enantioselectivity, the specific electronic properties of the substituent can fine-tune the stereochemical outcome. nih.gov

Table 2: Enantioselective Bromohydroxylation of para-Substituted Cinnamyl Alcohols

Substituent (R)Enantiomeric Excess (% ee)
Ph90
Br88
Cl85
F85
H82
Me80
MeO75

Data sourced from a study on the effective enantioselective bromohydroxylation of cinnamyl alcohols. nih.gov

This data demonstrates that both electron-withdrawing and electron-donating groups at the para-position are well-tolerated, consistently producing high enantioselectivity. The slight variation in ee values suggests a subtle interplay between electronic and steric effects in the transition state of the reaction.

Furthermore, the introduction of steric bulk on the allylic backbone can amplify the stereodirecting effect of a chiral catalyst. In the same bromohydroxylation study, introducing a methyl group at the 2-position of the cinnamyl alcohol backbone led to a general increase in enantioselectivity across a range of para-substituted analogues, with ee's reaching up to 95%. nih.gov

Table 3: Effect of a 2-Methyl Substituent on the Enantioselective Bromohydroxylation of para-Substituted Cinnamyl Alcohols

Substituent (R)Enantiomeric Excess (% ee)
Br95
Cl95
F94
H90
Me92

Data sourced from a study on the effective enantioselective bromohydroxylation of cinnamyl alcohols. nih.gov

These findings underscore the importance of considering both electronic and steric parameters when designing stereoselective transformations for 4-phenyl-3-buten-1-ol and its derivatives. The ability to modulate the stereochemical outcome by simple substituent changes is a powerful tool in the synthesis of complex chiral molecules.

Emerging Research Directions and Future Perspectives for 3 Buten 1 Ol, 4 Phenyl

Development of Sustainable and Green Synthetic Methodologies

A major thrust in modern chemistry is the development of environmentally benign and sustainable synthetic processes. For 3-Buten-1-ol (B139374), 4-phenyl-, this involves a shift towards biocatalysis and continuous flow technologies to minimize waste, reduce energy consumption, and improve safety.

Biocatalytic Approaches and Enzyme Engineering

Biocatalysis offers a powerful avenue for the green synthesis of chiral molecules like 3-Buten-1-ol, 4-phenyl-. The use of enzymes can lead to high enantioselectivity under mild reaction conditions, often in aqueous media.

One promising biocatalytic strategy involves the use of a dual-enzyme system comprising an ene-reductase (ERED) and an alcohol dehydrogenase (ADH). In this cascade, the ERED would catalyze the asymmetric reduction of an appropriate α,β-unsaturated precursor, followed by the ADH-mediated reduction of an intermediate carbonyl to the desired alcohol. Enzyme engineering and directed evolution can be employed to tailor the selectivity and activity of these enzymes for the specific substrate, thereby enhancing the yield and enantiomeric excess of the final product.

Another innovative approach is biocatalytic deracemization, which can convert a racemic mixture of 3-Buten-1-ol, 4-phenyl- into a single enantiomer. This can be achieved using P450 enzymes that exhibit deracemization activity through a mechanism of enantioselective bond rotation chemrxiv.org. The development of engineered P450 variants with high selectivity for this substrate could provide an efficient route to enantiopure 3-Buten-1-ol, 4-phenyl-.

Biocatalytic StrategyKey EnzymesPotential Advantages
Dual-Enzyme CascadeEne-reductase (ERED), Alcohol Dehydrogenase (ADH)High enantioselectivity, mild reaction conditions, potential for one-pot synthesis.
Biocatalytic DeracemizationCytochrome P450 variantsStereoconvergent synthesis from a racemic mixture, high theoretical yield.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, presents numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. nih.gov The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including chiral alcohols, has been a significant area of application for flow chemistry. rsc.orgunimi.it

For the synthesis of 3-Buten-1-ol, 4-phenyl-, a continuous flow setup could involve the reaction of a suitable organometallic reagent with an aldehyde in a microreactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. acs.org Furthermore, in-line purification and analysis can be integrated into the flow system, streamlining the entire production process. The application of continuous flow technology is particularly appealing for chemistries that are difficult or unsafe to scale up in batch mode. acs.org

Novel Catalytic System Design for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic routes to 3-Buten-1-ol, 4-phenyl-. Research in this area is focused on both organometallic and organocatalytic systems that can provide high yields and enantioselectivities.

A variety of catalytic systems have been developed for the synthesis of homoallylic alcohols. organic-chemistry.org For instance, nickel-catalyzed three-component coupling reactions of 1,3-butadiene, carbonyl compounds, and arylboronic acids can produce 1,4-disubstituted homoallylic alcohols under mild conditions. organic-chemistry.org The design of new ligands for these metal catalysts can further enhance their performance.

In the realm of enantioselective synthesis, chiral catalysts are employed to produce a single enantiomer of the target molecule. This is of particular importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can have different biological activities. Asymmetric synthesis of homoallylic alcohols can be achieved through various methods, including the use of chiral catalysts in allylation reactions.

Exploration of Molecular Interactions with Biological Systems (Academic mechanistic studies, e.g., enzyme interactions, metabolic pathways)

Understanding the interactions of 3-Buten-1-ol, 4-phenyl- with biological systems is essential for assessing its potential bioactivity and metabolic fate. While direct studies on this specific compound are limited, research on structurally related molecules provides valuable insights.

A related compound, 4-phenyl-3-butenoic acid (PBA), has been shown to be an inhibitor of peptidylglycine alpha-amidating monooxygenase and also exhibits inhibitory activity against histone deacetylase (HDAC) enzymes. nih.govnih.gov This suggests that 3-Buten-1-ol, 4-phenyl-, by virtue of its structural similarity, could potentially interact with these or other enzymes.

The metabolism of alcohols in the body is primarily carried out by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, which are predominantly found in the liver. duke.edunih.gov These enzymes catalyze the oxidation of alcohols to aldehydes and then to carboxylic acids. nih.gov It is plausible that 3-Buten-1-ol, 4-phenyl- would be metabolized through similar oxidative pathways. nih.gov Further academic mechanistic studies, including in vitro enzyme assays and in vivo metabolic profiling, are needed to fully elucidate the biological interactions and metabolic pathways of this compound.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis for predicting reaction outcomes, optimizing reaction conditions, and designing novel catalysts. digitellinc.com

For the synthesis of 3-Buten-1-ol, 4-phenyl-, ML models can be trained on large datasets of similar reactions to predict the yield and enantioselectivity under various conditions. This can significantly accelerate the optimization of synthetic routes by reducing the number of experiments required. For instance, active learning frameworks can be used to navigate extensive composition and reaction condition spaces to identify optimal catalysts and parameters for alcohol synthesis. nih.govresearchgate.net

Furthermore, ML can aid in the design of novel catalysts by identifying key structural features that correlate with high activity and selectivity. aiche.orgmpg.de Predictive models for enantioselective reactions can also be developed to guide the selection of the most promising chiral catalysts for the synthesis of enantiopure 3-Buten-1-ol, 4-phenyl-. nih.gov

Application of AI/MLDescriptionPotential Impact
Reaction Outcome PredictionTraining models to predict yield and selectivity based on reactants, catalysts, and conditions.Accelerated optimization of synthetic routes.
Catalyst DesignIdentifying structure-activity relationships to design more efficient and selective catalysts. aiche.orgDiscovery of novel and improved catalytic systems.
Enantioselectivity PredictionDeveloping models to predict the enantiomeric excess of a reaction with a given chiral catalyst.Rational selection of catalysts for asymmetric synthesis.

Potential for Derivatization into Advanced Functional Materials

The chemical structure of 3-Buten-1-ol, 4-phenyl-, with its hydroxyl and terminal alkene functionalities, makes it an attractive building block for the synthesis of advanced functional materials.

The hydroxyl group can be used as a point of attachment for polymerization or for grafting onto other polymer backbones. Polymers derived from allylic alcohols have applications in coatings, adhesives, and elastomers. researchgate.netgoogle.com For example, 3-Buten-1-ol, 4-phenyl- could be incorporated into polyester or polyurethane networks to impart specific properties.

The terminal alkene offers a site for various chemical modifications, such as thiol-ene click reactions, which can be used to introduce a wide range of functional groups. An innovative approach involves the post-polymerization modification of an aldehyde-containing polymer via an indium-mediated Barbier allylation to introduce homoallylic alcohol units. These units can then undergo orthogonal esterification and thiol-ene reactions to create multifunctional polymers. acs.org This strategy could be adapted to create novel materials with tailored properties starting from polymers containing 3-Buten-1-ol, 4-phenyl- derivatives. The direct polymerization of allyl alcohol typically results in low molecular weight oligomers, but post-polymerization modification strategies can be employed to create linear, high molecular weight poly(allyl alcohol). acs.org

New Analytical Methodologies for Complex Mixture Analysis

The accurate detection and quantification of 3-Buten-1-ol, 4-phenyl- within complex matrices, such as environmental samples, biological fluids, and commercial products, present significant analytical challenges. The inherent volatility and potential for isomerization of this homoallylic alcohol, coupled with the presence of interfering compounds, necessitate the development of highly selective and sensitive analytical methodologies. Emerging research focuses on advancing chromatographic and spectroscopic techniques to overcome these challenges, enabling more precise and reliable analysis.

A primary area of development is in the field of multi-dimensional gas chromatography (MDGC), particularly comprehensive two-dimensional gas chromatography (GC×GC). This powerful technique offers substantially higher peak capacity and resolution compared to conventional one-dimensional GC. In the context of analyzing complex volatile fractions, GC×GC coupled with a mass spectrometer (MS), often a time-of-flight (TOF) mass spectrometer, provides a robust platform for the separation and identification of 3-Buten-1-ol, 4-phenyl- from co-eluting matrix components. The structured separation in GC×GC, where analytes are separated based on two different column selectivities (e.g., a non-polar column in the first dimension and a polar column in the second), allows for the isolation of the target analyte from complex background noise, thereby improving detection limits and measurement accuracy.

Another significant direction is the refinement of chiral separation techniques to resolve the enantiomers of 3-Buten-1-ol, 4-phenyl-. Chiral High-Performance Liquid Chromatography (HPLC) using various chiral stationary phases (CSPs) is a well-established method for enantiomeric separation. Recent advancements focus on the development of novel CSPs with enhanced enantioselectivity and the use of supercritical fluid chromatography (SFC) as a "green" alternative to normal-phase HPLC. Chiral SFC can offer faster separations and reduced solvent consumption. Furthermore, the coupling of chiral chromatography with mass spectrometry provides definitive identification of the separated enantiomers.

In the realm of spectroscopic techniques, nuclear magnetic resonance (NMR) spectroscopy continues to evolve as a powerful tool for structural elucidation and quantification. While ¹H and ¹³C NMR are standard methods, more advanced techniques are being explored for mixture analysis. Diffusion-ordered spectroscopy (DOSY) allows for the separation of signals from different components in a mixture based on their diffusion coefficients, which are related to their size and shape. This can aid in the identification of 3-Buten-1-ol, 4-phenyl- in a complex sample without the need for prior chromatographic separation. Additionally, the use of chiral solvating agents or chiral derivatizing agents in NMR can be employed to determine the enantiomeric excess of 3-Buten-1-ol, 4-phenyl-.

Mass spectrometry (MS) itself is seeing innovations that benefit the analysis of compounds like 3-Buten-1-ol, 4-phenyl-. Ambient ionization techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples in their native state with minimal or no sample preparation. When coupled with high-resolution mass spectrometry (HRMS), these methods can provide rapid screening and tentative identification of the target compound in complex mixtures.

The table below summarizes some of the emerging analytical methodologies and their potential applicability for the analysis of 3-Buten-1-ol, 4-phenyl- in complex mixtures.

Analytical TechniqueDetectorPrinciple of Separation/DetectionAdvantages for 3-Buten-1-ol, 4-phenyl- Analysis
GC×GC TOF-MSComprehensive two-dimensional gas chromatography based on volatility and polarity.High peak capacity, enhanced resolution from matrix interferences.
Chiral SFC UV/MSSupercritical fluid chromatography with a chiral stationary phase.Faster analysis, reduced environmental impact, high enantioselectivity.
NMR-DOSY NMRSeparation of NMR signals based on molecular diffusion coefficients.Analysis of complex mixtures without prior separation.
DART-HRMS HRMSDirect analysis in real time with high-resolution mass spectrometry.Rapid screening with minimal sample preparation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-3-buten-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of 4-phenyl-3-buten-1-ol can be approached via allylic alcohol functionalization or cross-coupling reactions. For example, palladium-catalyzed coupling of phenylboronic acids with 3-buten-1-ol derivatives under Suzuki-Miyaura conditions may yield the target compound. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature (60–100°C) significantly affect yield and stereoselectivity . Ultrasound-mediated hydrogenation, as demonstrated for aqueous 3-buten-1-ol solutions, could also be adapted to reduce unsaturated precursors of 4-phenyl-3-buten-1-ol, enhancing reaction efficiency .

Q. How can the conformational isomers of 4-phenyl-3-buten-1-ol be characterized using spectroscopic and diffraction techniques?

  • Methodological Answer : Gas electron diffraction (GED) and nuclear magnetic resonance (NMR) spectroscopy are key for conformational analysis. For instance, GED studies of 3-buten-1-ol revealed two conformers with distinct dihedral angles (C2-C3: 118.4° vs. 85.4°), which can guide analogous studies on the 4-phenyl derivative . NMR coupling constants (e.g., 3JHH^3J_{HH}) and NOESY experiments can resolve rotational barriers and spatial arrangements of the phenyl group relative to the hydroxyl moiety. Computational modeling (DFT) should complement experimental data to validate stability trends .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity in catalytic hydrogenation of 4-phenyl-3-buten-1-ol under varying conditions?

  • Methodological Answer : Hydrogenation selectivity (e.g., partial vs. full saturation) depends on catalyst choice and reaction medium. Lindlar catalysts (Pd/CaCO₃ with quinoline) selectively hydrogenate alkene bonds while preserving the alcohol group, as shown for acetylenic alcohols . Ultrasound-assisted catalysis enhances mass transfer and reduces side reactions by promoting cavitation, a method validated for 3-buten-1-ol hydrogenation . Kinetic studies (e.g., in situ IR monitoring) can quantify rate constants for competitive pathways (e.g., alkene vs. phenyl ring reduction) .

Q. How do computational models correlate with experimental data in predicting the thermodynamic stability of 4-phenyl-3-buten-1-ol conformers?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict enthalpy differences (ΔH\Delta H) between conformers. NIST thermochemistry databases provide benchmark data for analogous compounds (e.g., 4-(4-hydroxyphenyl)-3-buten-2-one), enabling validation of computed rotational barriers and van der Waals interactions . Molecular dynamics simulations further elucidate solvent effects on conformational populations .

Q. What analytical strategies are recommended for resolving structural ambiguities in 4-phenyl-3-buten-1-ol derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and gas chromatography/mass spectrometry (GC/MS) are critical for confirming molecular formulas and detecting impurities. For stereochemical analysis, chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can separate enantiomers. Vibrational circular dichroism (VCD) provides absolute configuration data, as demonstrated for similar allylic alcohols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.